molecular formula C17H21N3O B5652252 4-(1-methoxycyclohexyl)-6-phenyl-2-pyrimidinamine

4-(1-methoxycyclohexyl)-6-phenyl-2-pyrimidinamine

Cat. No. B5652252
M. Wt: 283.37 g/mol
InChI Key: CKNOIXVHHUOVAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidinamine compounds often involves multistep reactions, starting with basic building blocks like formaldehyde, diamines, and diazonium salts. For instance, a compound with a similar structure was synthesized through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity and intricacy of synthesizing such molecules (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The crystal structure of pyrimidinamine derivatives has been extensively studied. These structures often display disorder in certain groups, such as methoxycarbonyl, and the orientation of aryltriazenyl groups can vary, significantly impacting the molecule's properties. The hexahydropyrimidine rings typically adopt a chair conformation, crucial for understanding the molecule's reactivity and interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Pyrimidinamine compounds undergo various chemical reactions, including rearrangements and condensations, which can significantly alter their chemical structure and properties. For example, methoxypyrimidines can be rearranged under specific conditions to yield N-methyl-2-oxopyrimidines, showcasing the reactive nature of these compounds and their potential for further functionalization (Brown & Lee, 1970).

Physical Properties Analysis

The physical properties of pyrimidinamine derivatives, such as solubility, melting point, and crystal structure, are determined by their specific molecular arrangements and substitutions. These properties are crucial for the compound's application in material science and other fields. The crystal packing is often determined by van der Waals interactions, which are essential for understanding the compound's behavior in solid state (Moser, Bertolasi, & Vaughan, 2005).

properties

IUPAC Name

4-(1-methoxycyclohexyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-21-17(10-6-3-7-11-17)15-12-14(19-16(18)20-15)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNOIXVHHUOVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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